5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole
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Overview
Description
5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a methoxy group and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(pyrrolidin-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzimidazole core.
2-(Pyrrolidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a benzimidazole core.
Uniqueness
5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyrrolidine ring on the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-methoxy-2-pyrrolidin-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3O/c1-16-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
ALIYWMGXNBFLNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3CCCN3 |
Origin of Product |
United States |
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